molecular formula C26H24N2O3 B14109682 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide

Cat. No.: B14109682
M. Wt: 412.5 g/mol
InChI Key: RCLBEFPHESZXPW-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-diphenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-methoxy-2-oxo-1,2-dihydroquinoline. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Formation of the Intermediate: The intermediate 7-methoxy-2-oxo-1,2-dihydroquinoline is then reacted with ethylamine to form the ethyl-substituted quinoline derivative.

    Final Coupling: The final step involves the coupling of the ethyl-substituted quinoline derivative with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to yield N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-diphenylacetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the activity of certain enzymes involved in DNA replication and repair. Additionally, the compound may modulate receptor activity by binding to specific receptor sites, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-oxo-1,2-dihydroquinoline: A closely related compound with similar biological activities.

    Diphenylacetamide: Shares the diphenylacetamide moiety but lacks the quinoline structure.

Uniqueness

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-diphenylacetamide is unique due to the combination of the quinoline and diphenylacetamide moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C26H24N2O3/c1-31-22-13-12-20-16-21(25(29)28-23(20)17-22)14-15-27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16-17,24H,14-15H2,1H3,(H,27,30)(H,28,29)

InChI Key

RCLBEFPHESZXPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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